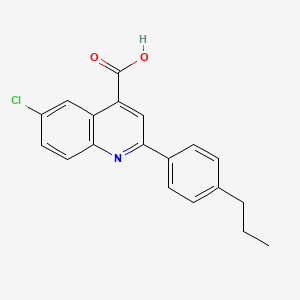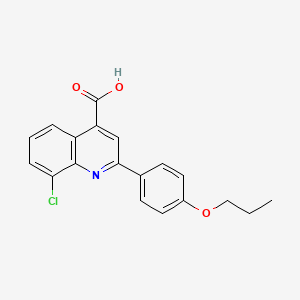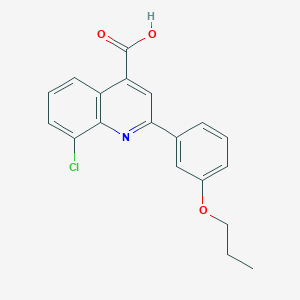![molecular formula C10H10N4O2 B1344443 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1119449-55-6](/img/structure/B1344443.png)
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide (AMOB) is a biologically active compound that has been studied extensively for its potential use in scientific research and laboratory experiments. AMOB is a member of the oxadiazole family of compounds and has unique properties that make it a valuable tool for scientists.
Applications De Recherche Scientifique
Antioxidant Activity
Synthesis and antioxidant evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles A series of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, including compounds related to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide, were synthesized and evaluated for their antioxidant activity. Notably, some compounds demonstrated excellent antioxidant properties and provided significant protection against DNA damage, highlighting the potential of these compounds in oxidative stress-related applications (Bondock et al., 2016).
Anticancer Activity
Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides Compounds structurally related to this compound were synthesized and assessed for their anticancer activity against several cancer cell lines. The study found that a significant number of these compounds exhibited moderate to excellent anticancer activity, with some derivatives even outperforming the reference drug etoposide (Ravinaik et al., 2021).
Nematocidal Activity
Design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety A variety of novel 1,2,4-oxadiazole derivatives, structurally akin to this compound, were synthesized and evaluated for their nematocidal activity. Some compounds exhibited significant nematocidal activity, presenting promising lead compounds for further development in this field (Liu et al., 2022).
Antibacterial Activity
Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives The study reports the synthesis and in vitro antitubercular activities of several N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Some compounds exhibited notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with particular derivatives showing promising lead molecule potential due to their significant activity and non-toxicity against a normal cell line (Nayak et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
activities . The specific targets would depend on the exact biological activity of the compound.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets leading to changes that result in their biological activity . The exact interactions would depend on the specific targets of the compound.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets and biological activities .
Result of Action
The effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways .
Analyse Biochimique
Biochemical Properties
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term effects on cellular function include sustained activation of signaling pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound may also affect the levels of cofactors such as NADH and FADH2, which are essential for various metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis. The activity of this compound can be modulated by its subcellular localization, affecting its overall impact on cellular function .
Propriétés
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5,11H2,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHHBPGCVWDFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
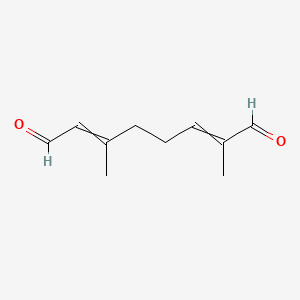
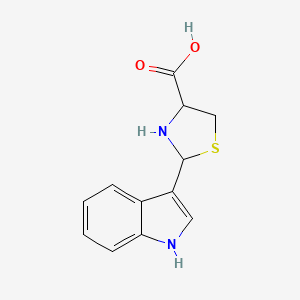
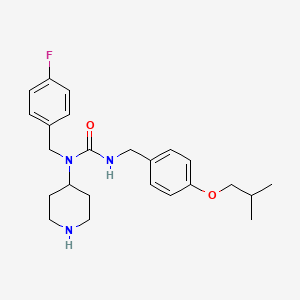
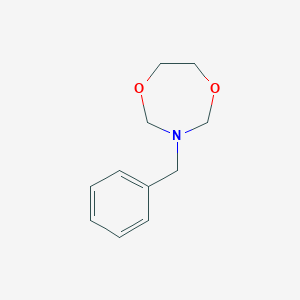

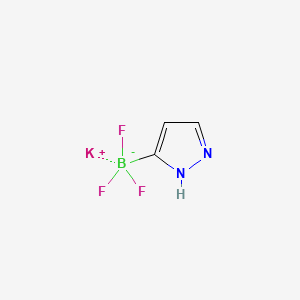
![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)

